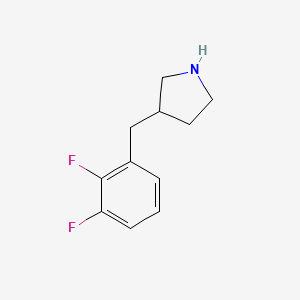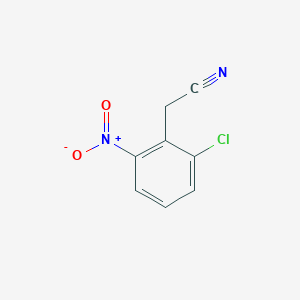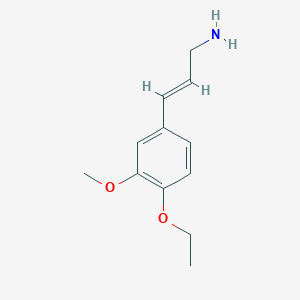
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acetaldehyde moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde typically involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with appropriate reagents under controlled conditions. One common method includes the reduction of 4-chloro-3-trifluoromethylbenzaldehyde using a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Chloro-3-trifluoromethylbenzoic acid.
Reduction: 4-Chloro-3-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials with specific chemical and physical properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-trifluoromethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Contains an isothiocyanate group, used in different chemical reactions and applications.
Uniqueness
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H6ClF3O |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |
InChI Key |
GLMYVNCUYFLMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)


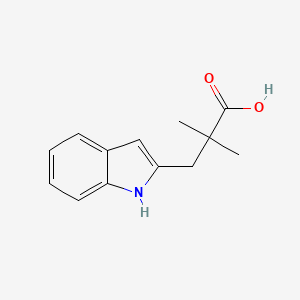

![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
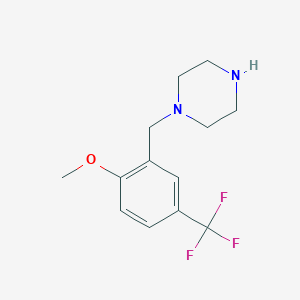

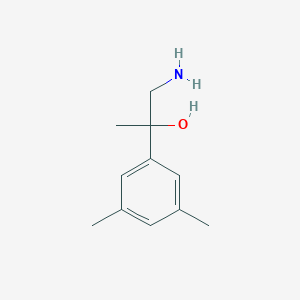
![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)

